molecular formula C12H14N2O3S B488974 ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 369397-75-1

ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B488974
CAS No.: 369397-75-1
M. Wt: 266.32g/mol
InChI Key: TWDUZOSINJICFT-UHFFFAOYSA-N
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Description

Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to yield the desired thienopyrimidine structure . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other thienopyrimidine derivatives:

    5-Methyl-4-oxothieno[2,3-d]pyrimidine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

    2,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine: Another derivative with different methyl group positions, affecting its chemical properties.

    3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine: Similar to the compound of interest but with different substitution patterns, influencing its applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUZOSINJICFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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